molecular formula C17H14N2O2 B5931477 N-allyl-5-quinolin-3-yl-2-furamide

N-allyl-5-quinolin-3-yl-2-furamide

Cat. No.: B5931477
M. Wt: 278.30 g/mol
InChI Key: HXIQTVATSMKVLP-UHFFFAOYSA-N
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Description

N-allyl-5-quinolin-3-yl-2-furamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates a quinoline moiety linked to a furan carboxamide unit via a carbon bridge, with an N-allyl substitution. This specific architecture places it within a class of heterocyclic hybrids that are of significant interest in medicinal and materials chemistry. The quinoline scaffold is widely recognized for its diverse biological profiles, with derivatives demonstrating potent activity as kinase inhibitors, including against targets like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) . Similarly, fused heterocyclic systems containing quinoline and related structures are frequently explored for their photophysical properties, making them candidates for use in fluorophores and sensor development . The presence of the allyl group on the furamide nitrogen may offer a reactive handle for further synthetic modification, allowing researchers to create more complex derivatives or conjugate the molecule to other systems. As a hybrid molecule, this compound represents a valuable chemical tool for researchers investigating structure-activity relationships in drug discovery, particularly in oncology, or for those developing novel functional materials. The compound is provided for research purposes only. HYPERLINKS [1] A review of quinazolinone derivatives as anticancer agents: https://www.nature.com/articles/s41598-025-12140-1 [2] Photophysical properties of quinoline-sulphonamide derivatives: https://pmc.ncbi.nlm.nih.gov/articles/PMC11958747/

Properties

IUPAC Name

N-prop-2-enyl-5-quinolin-3-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-2-9-18-17(20)16-8-7-15(21-16)13-10-12-5-3-4-6-14(12)19-11-13/h2-8,10-11H,1,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIQTVATSMKVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(O1)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-allyl-5-quinolin-3-yl-2-furamide is a compound of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown potential as an anti-cancer agent. Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells. For example, studies have demonstrated that quinoline derivatives exhibit cytotoxicity against various cancer cell lines, suggesting that this compound could possess similar properties.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry reported that quinoline derivatives significantly inhibited tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity.

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDMCF7 (Breast)
Quinoline derivative A15A549 (Lung)
Quinoline derivative B20HeLa (Cervical)

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has indicated that quinoline-based compounds can effectively combat bacterial infections, providing a basis for further exploration of this compound as a potential antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a study published in the International Journal of Antimicrobial Agents, several quinoline derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to enhanced antibacterial activity.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
This compoundTBDStaphylococcus aureus
Quinoline derivative C32 µg/mLEscherichia coli
Quinoline derivative D16 µg/mLStaphylococcus aureus

Organic Synthesis

This compound serves as an intermediate in organic synthesis reactions. Its unique structure allows it to participate in various coupling reactions, leading to the formation of complex molecules.

Synthetic Pathways

Recent advancements in synthetic methodologies have highlighted the use of N-allyl derivatives in cross-coupling reactions. For instance, palladium-catalyzed reactions involving N-allyl compounds have been extensively studied for their efficiency in forming carbon-carbon bonds.

Reaction TypeConditionsYield (%)
Suzuki CouplingPd(OAc)2, K2CO3, DMF85
Heck ReactionPd(PPh3)4, EtOH90

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between N-allyl-5-quinolin-3-yl-2-furamide and related compounds:

Compound Name Substituents Molecular Weight Key Functional Groups Synthetic Method
This compound Quinolin-3-yl, Allyl ~325.34 (estimated) Furan, Amide, Quinoline, Allyl Likely DMF-mediated coupling (inferred)
5-Nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide Nitro, 3-Trifluoromethylphenyl 316.24 Furan, Amide, Nitro, CF3 Carboxylic acid + amine coupling
Furosemide Sulfonamide, Chloro, Furfuryl 330.77 Benzoic acid, Sulfonamide, Furan Multi-step synthesis (e.g., sulfonation)

Key Findings:

Substituent Effects on Reactivity and Solubility: The nitro group in 5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide () is strongly electron-withdrawing, likely reducing electron density on the furan ring and increasing electrophilic reactivity . In contrast, the quinoline group in the target compound may improve lipophilicity and π-π interactions, though this remains speculative without experimental data. The trifluoromethyl (CF3) group in ’s compound enhances hydrophobicity, which could influence membrane permeability in biological systems .

Synthetic Pathways :

  • Both the target compound and 5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide are likely synthesized via amide bond formation between furan-carboxylic acids and amines, as described in . This method typically employs polar aprotic solvents like DMF under mild conditions .
  • Furosemide (), however, requires a sulfonamide linkage and a multi-step synthesis, reflecting its more complex pharmacophore .

Structural Characterization: Computational methods, such as density-functional theory (DFT) (), could predict electronic properties (e.g., HOMO-LUMO gaps) for these compounds, aiding in understanding their reactivity . X-ray crystallography (e.g., using SHELXL, ) is critical for resolving conformational details, such as the planarity of the quinoline-furan system or hydrogen-bonding patterns in amides .

Research Implications and Limitations

  • Pharmacological Potential: While furosemide () is a well-established diuretic, the biological activity of this compound remains unexplored in the provided evidence. Quinoline derivatives are known for antimicrobial and anticancer properties, suggesting possible applications for the target compound.
  • Data Gaps : Direct experimental data on the target compound’s solubility, stability, and bioactivity are absent. Future studies should prioritize synthesizing this molecule and benchmarking it against analogs like those in and .

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